

# Application Note: Analysis of Serum Estriol using Estriol-d3 Internal Standard

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## Compound of Interest

Compound Name: *Estriol-d3-1*

Cat. No.: *B15144282*

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## Introduction

Estriol (E3) is a steroid hormone that is a minor estrogen in non-pregnant women and men but becomes the dominant estrogen during pregnancy. The measurement of unconjugated estriol (uE3) in maternal serum is a key biomarker in prenatal screening for certain fetal anomalies. Accurate and precise quantification of estriol is crucial for clinical assessment. This application note describes robust methods for the sample preparation of human serum for the analysis of estriol using a stable isotope-labeled internal standard, Estriol-d3, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.

Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sensitivity, sample throughput, and available laboratory equipment.

## Quantitative Data Summary

The following tables summarize typical performance data for the analysis of estrogens in serum using various sample preparation methods coupled with LC-MS/MS. While specific data for Estriol-d3 is limited in the provided search results, the data for other deuterated estrogen analogs like Estradiol-d4 are presented as a reference for expected performance.

Table 1: Recovery Data for Estrogen Analysis in Serum

Analyte	Sample Preparation Method	Extraction Solvent	Mean Recovery (%)	Reference
Estradiol	Liquid-Liquid Extraction (LLE)	Methyl tert-butyl ether (MTBE)	Not Specified	[1]
Estradiol	Solid-Phase Extraction (SPE) on kieselguhr columns	Diethyl ether	97.7	[2][3]
Estrogens	Solid-Phase Extraction (SPE) with QuEChERS cleanup	Not Applicable	81-103	[4]
ICL670 (highly protein-bound)	Protein Precipitation (PPT)	Not Specified	78	[5]

Table 2: Linearity and Limit of Quantification (LOQ) Data

| Analyte | Sample Preparation Method | Linearity ( $r^2$ ) | LOQ | Reference | | :--- | :--- | :--- | :--- | | Estradiol (E2) | Liquid-Liquid Extraction (LLE) |  $> 0.999$  | 0.5 pg/mL |[6] | | Estrone (E1) | Liquid-Liquid Extraction (LLE) | Not Specified | 0.07 pg/mL |[7] | | Estradiol (E2) | Liquid-Liquid Extraction (LLE) | Not Specified | 0.16 pg/mL |[7] | | Estradiol and metabolites | Solid-Phase Microextraction (SPME) | 0.9893 - 0.9995 | 10 ng/mL |[8] | | Estrogens | SPE with QuEChERS cleanup |  $> 0.995$  | 0.6 - 0.9 ng/L |[4] |

## Experimental Protocols

The following are detailed protocols for the preparation of serum samples for estriol analysis using Estriol-d3 as an internal standard.

### Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput applications.

**Materials:**

- Serum samples
- Estriol-d3 internal standard solution (in methanol or acetonitrile)
- Acetonitrile (ACN), ice-cold
- Microcentrifuge tubes (e.g., 1.5 mL)
- Vortex mixer
- Centrifuge capable of  $>10,000 \times g$
- LC-MS vials

**Procedure:**

- Pipette 200  $\mu\text{L}$  of serum into a microcentrifuge tube.
- Add 20  $\mu\text{L}$  of Estriol-d3 internal standard solution.
- Vortex briefly to mix.
- Add 600  $\mu\text{L}$  of ice-cold acetonitrile to the tube.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at  $12,000 \times g$  for 10 minutes at  $4^{\circ}\text{C}$ .
- Carefully transfer the supernatant to a clean tube or LC-MS vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at  $40^{\circ}\text{C}$ .
- Reconstitute the dried extract in 100  $\mu\text{L}$  of mobile phase (e.g., 50:50 methanol:water).
- Vortex to mix and transfer to an LC-MS vial for analysis.

## Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, resulting in reduced matrix effects.

Materials:

- Serum samples
- Estriol-d3 internal standard solution
- Methyl tert-butyl ether (MTBE)
- Glass test tubes (e.g., 13x100 mm)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS vials

Procedure:

- Pipette 500  $\mu$ L of serum into a glass test tube.
- Add 50  $\mu$ L of Estriol-d3 internal standard solution.
- Vortex for 30 seconds.
- Add 2 mL of MTBE to the tube.
- Vortex vigorously for 2 minutes.
- Centrifuge at 4000 x g for 10 minutes to separate the phases.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of mobile phase.

- Vortex and transfer to an LC-MS vial for analysis.

## Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and allows for concentration of the analyte, providing the highest sensitivity.

Materials:

- Serum samples
- Estriol-d3 internal standard solution
- SPE cartridges (e.g., C18, 100 mg)
- SPE manifold (vacuum or positive pressure)
- Methanol (for conditioning and elution)
- Deionized water (for equilibration)
- Nitrogen evaporator
- LC-MS vials

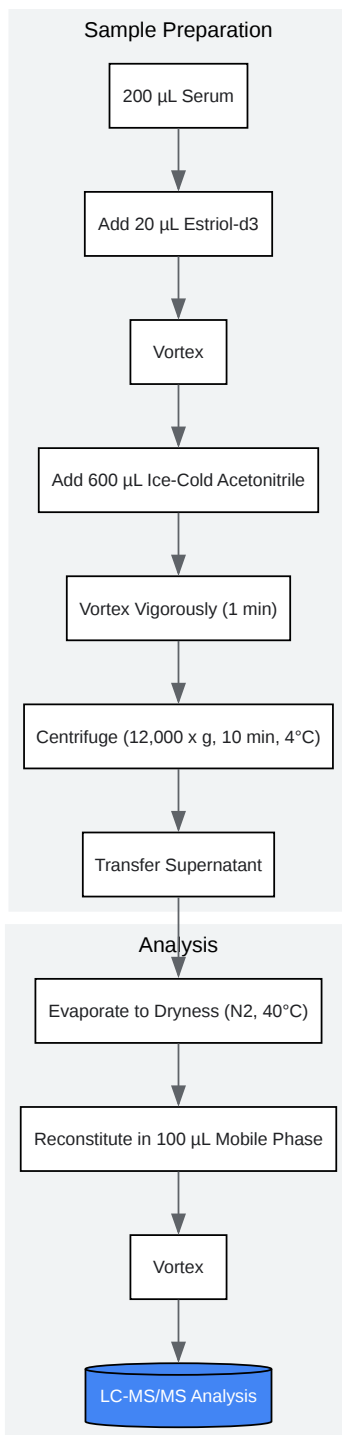
Procedure:

- Sample Pre-treatment:
  - To 500  $\mu$ L of serum, add 50  $\mu$ L of Estriol-d3 internal standard solution.
  - Vortex to mix.
  - Add 500  $\mu$ L of 4% phosphoric acid in water and vortex.
- SPE Cartridge Conditioning:
  - Pass 2 mL of methanol through the SPE cartridge.

- Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading:
  - Load the pre-treated serum sample onto the conditioned SPE cartridge.
  - Apply a slow, steady flow using the manifold.
- Washing:
  - Wash the cartridge with 2 mL of 10% methanol in water to remove interfering substances.
- Elution:
  - Elute the estriol and Estriol-d3 from the cartridge with 2 mL of methanol into a clean collection tube.
- Dry-down and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 100 µL of mobile phase.
  - Vortex and transfer to an LC-MS vial for analysis.

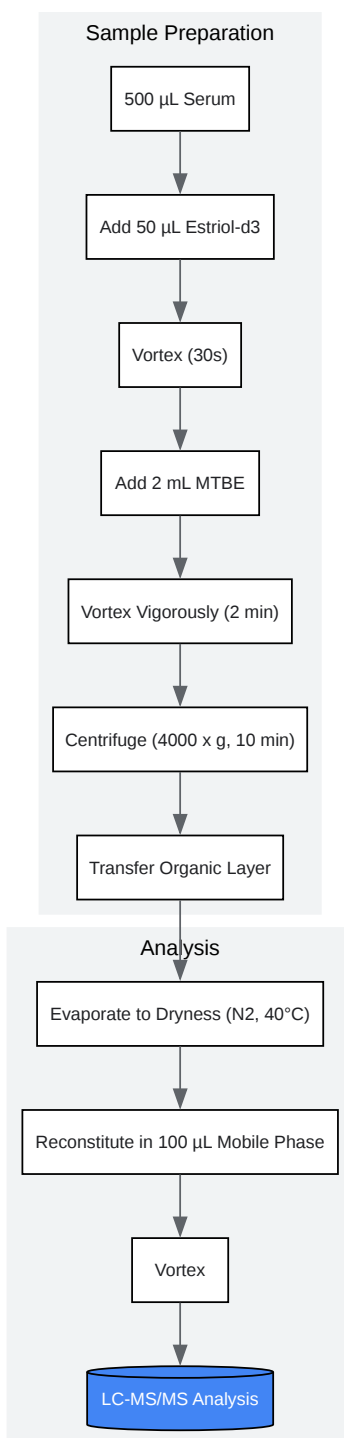
## Visualizations

## Experimental Workflow: Protein Precipitation (PPT) for Estriol Analysis

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Caption: Workflow for Protein Precipitation (PPT) of Serum Samples.

## Experimental Workflow: Liquid-Liquid Extraction (LLE) for Estriol Analysis

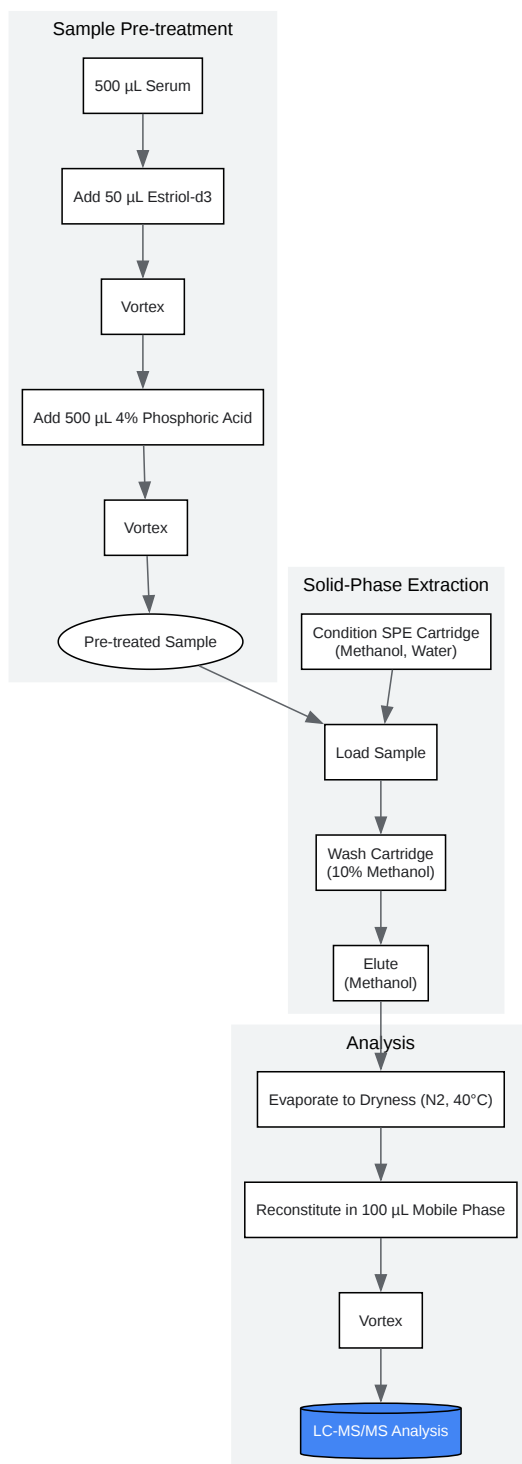


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Caption: Workflow for Liquid-Liquid Extraction (LLE) of Serum Samples.



## Experimental Workflow: Solid-Phase Extraction (SPE) for Estriol Analysis

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Caption: Workflow for Solid-Phase Extraction (SPE) of Serum Samples.

## Discussion

The choice of sample preparation method is a critical step in the bioanalytical workflow for estriol analysis.

- Protein Precipitation is the fastest and simplest method but may result in significant matrix effects and lower sensitivity due to the co-extraction of other serum components.
- Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use. The resulting extract is generally cleaner than that from PPT, leading to improved analytical performance.
- Solid-Phase Extraction provides the cleanest extracts and the highest concentration factor, making it the most sensitive method. However, it is also the most time-consuming and requires specialized equipment.

For all methods, the use of Estriol-d3 as an internal standard is highly recommended to ensure the accuracy and precision of the results by compensating for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement during LC-MS/MS analysis. The final selection of the method should be based on the specific requirements of the assay, including the desired limit of quantification, sample throughput, and available resources. Validation of the chosen method is essential to ensure it meets the required performance criteria for the intended application.

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